molecular formula C6H11NO2S B077801 4-Thiazolidinecarboxylic acid, 2-ethyl- CAS No. 14347-73-0

4-Thiazolidinecarboxylic acid, 2-ethyl-

Cat. No.: B077801
CAS No.: 14347-73-0
M. Wt: 161.22 g/mol
InChI Key: RSZVGLFPGDKTDK-UHFFFAOYSA-N
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Description

4-Thiazolidinecarboxylic acid, 2-ethyl- is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

4-Thiazolidinecarboxylic acid, 2-ethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, carboxylic acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-thiazolidinecarboxylic acid, 2-ethyl- involves its interaction with specific molecular targets and pathways. For example, it can form stable conjugates with biomolecules through click-type reactions, which are highly chemoselective and efficient under physiological conditions . These interactions can modulate the activity of proteins and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-Thiazolidinecarboxylic acid, 2-ethyl- can be compared with other thiazolidine derivatives, such as:

The uniqueness of 4-thiazolidinecarboxylic acid, 2-ethyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVGLFPGDKTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931896
Record name 2-Ethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-73-0
Record name 4-Thiazolidinecarboxylic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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